4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride
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Overview
Description
4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids. These compounds share a similar bicyclic structure but may differ in their functional groups and biological activities .
Uniqueness
4-(6,8-Dioxa-3-azabicyclo(32Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
84508-86-1 |
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Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO4.ClH/c14-11(15)8-1-3-9(4-2-8)12-7-13-5-10(17-12)6-16-12;/h1-4,10,13H,5-7H2,(H,14,15);1H |
InChI Key |
IOGWTMOHMQPGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
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